
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one is a complex organic compound that belongs to the class of diterpenoids. Diterpenoids are a diverse group of naturally occurring chemical compounds composed of four isoprene units. They are known for their wide range of biological activities and are often found in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one typically involves multiple steps, including the formation of the kaurane skeleton, followed by functional group modifications. Common synthetic routes may include:
Formation of the Kaurane Skeleton: This can be achieved through cyclization reactions of suitable precursors.
Functional Group Modifications: Introduction of acetyloxy and epoxy groups through selective oxidation and acetylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the desired compound through fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxy groups to diols.
Substitution: Replacement of acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of diterpenoids.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.
Industry
In industry, this compound may be used as a precursor for the synthesis of other valuable compounds or as an additive in products.
Mécanisme D'action
The mechanism of action of (6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one: A similar diterpenoid with slight variations in functional groups.
This compound: Another diterpenoid with different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
Propriétés
Formule moléculaire |
C24H30O7 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[(1S,8S,9S)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate |
InChI |
InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15?,16?,18?,19?,20?,22-,23+,24-/m1/s1 |
Clé InChI |
VIZWMBLJPXPZSQ-GTUUIIMKSA-N |
SMILES isomérique |
CC(=O)OC1C2[C@@]3(CO[C@]1([C@]45C3CCC(C4)C(=C)C5OC(=O)C)O)C(=O)C=CC2(C)C |
SMILES canonique |
CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
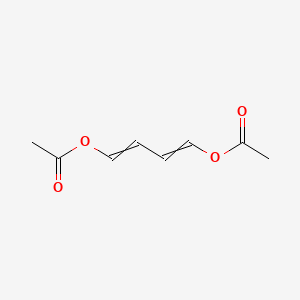

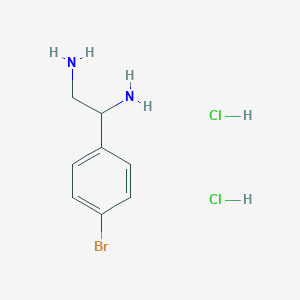
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
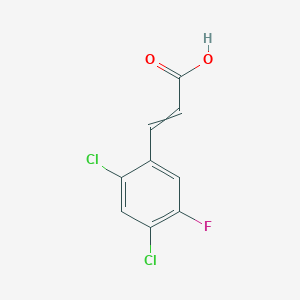


![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
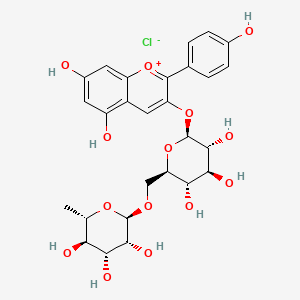
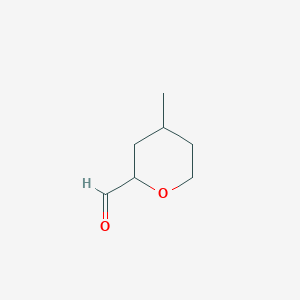
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)


